molecular formula C11H14N2O3 B2947208 (2-acetamidophenyl) N,N-dimethylcarbamate CAS No. 329227-90-9

(2-acetamidophenyl) N,N-dimethylcarbamate

Cat. No.: B2947208
CAS No.: 329227-90-9
M. Wt: 222.244
InChI Key: PTALFAXFFFGWKP-UHFFFAOYSA-N
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Description

(2-acetamidophenyl) N,N-dimethylcarbamate is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a dimethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetamidophenyl) N,N-dimethylcarbamate typically involves the reaction of 2-acetamidophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

2-acetamidophenol+dimethylcarbamoyl chloride(2-acetamidophenyl) N,N-dimethylcarbamate+HCl\text{2-acetamidophenol} + \text{dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-acetamidophenol+dimethylcarbamoyl chloride→(2-acetamidophenyl) N,N-dimethylcarbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-acetamidophenyl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-acetamidophenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular pathways involved include the inhibition of the catalytic triad in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-acetamidophenyl) N,N-dimethylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards various biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-acetamidophenyl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-6-4-5-7-10(9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTALFAXFFFGWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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